1-Cyclohexyl-1H-benzo[d][1,2,3]triazole
Description
Properties
CAS No. |
66536-70-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-cyclohexylbenzotriazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
CQIAJKGKHAGBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis
Advantages Over Alkylation
-
Higher regioselectivity (exclusive N1 substitution).
-
Avoids harsh alkylation conditions, improving functional group compatibility.
Metal-Catalyzed Coupling Strategies
Recent advances utilize transition-metal catalysts to enhance efficiency. For example, copper(I) iodide catalyzes the coupling of benzotriazole with cyclohexylacetylene derivatives.
Catalytic Cycloaddition
-
Substrates : Cyclohexylacetylene and benzotriazole.
-
Conditions : CuI (5 mol%), triethylamine, acetonitrile, 40°C, 12 hours.
-
Mechanism : The copper catalyst facilitates alkyne activation, enabling 1,3-dipolar cycloaddition to form the triazole ring.
Yield : 75–80%, with minor dimerization byproducts.
Deprotection of tert-Butyl Precursors
A patent-pending method synthesizes 1H-benzotriazoles via tert-butyl intermediates, which are subsequently deprotected.
Stepwise Synthesis
-
tert-Butyl Intermediate : Benzotriazole is alkylated with tert-butyl bromide under phase-transfer conditions.
-
Acidolytic Deprotection : The tert-butyl group is removed using methanesulfonic acid or trifluoromethanesulfonic acid in toluene at 50–60°C.
Optimization :
-
Acid Strength : Trifluoromethanesulfonic acid achieves >85% deprotection efficiency.
-
Catalyst : Tert-butyl dimethyl silyl triflate (0.05–0.1 eq) accelerates the reaction.
Comparative Analysis of Methods
| Method | Yield | Conditions | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 70–85% | Reflux, DMF, 10h | Moderate | High |
| Cyclohexylamine Substitution | 65–75% | 80°C, toluene, 6h | High | Moderate |
| Metal-Catalyzed Coupling | 75–80% | 40°C, CuI, 12h | High | Low |
| tert-Butyl Deprotection | 80–86% | 50–60°C, strong acid | High | Moderate |
Practical Considerations
Chemical Reactions Analysis
1.1. Alkylation of Benzo-triazole Precursors
A common method involves reacting 1H-benzo[d] triazole with cyclohexyl halides or sulfonates under basic conditions. For example:
-
Reaction : 1H-Benzo-triazole + Cyclohexyl bromide → 1-Cyclohexyl-1H-benzo-triazole + HBr
1.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core can be functionalized via click chemistry. For instance, cyclohexylacetylene reacts with azides in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles .
-
Example : Cyclohexylacetylene + Benzyl azide → 1-Cyclohexyl-4-benzyl-1H-1,2,3-triazole
2.1. Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling enables aryl/heteroaryl group introduction. For example:
-
Reaction : 1-Cyclohexyl-benzo-triazole-5-boronic acid + Aryl bromide → Biaryl-substituted triazole
2.2. Esterification and Amidation
The carboxylic acid derivative (e.g., 1-Cyclohexyl-1H-benzo-triazole-5-carboxylic acid) undergoes esterification or amidation:
-
Esterification :
-
Amidation :
3.1. RuAAC vs. CuAAC
-
RuAAC : Produces 1,5-disubstituted triazoles but is less common for cyclohexyl derivatives .
-
CuAAC : Favors 1,4-regioselectivity with cyclohexyl groups due to steric and electronic effects .
3.2. Electrophilic Substitution
The benzo-triazole ring undergoes nitration or sulfonation at the 4- or 5-position, influenced by the electron-withdrawing triazole moiety .
4.1. Antifungal and Anticancer Agents
1-Cyclohexyl derivatives show inhibitory activity against:
4.2. Kinase Inhibitors
Derivatives like 1-Cyclohexyl-4-(trifluoromethyl)-1H-triazole inhibit c-Met kinases (IC₅₀ = 5 nM) .
Table 1. Representative Reactions and Yields
| Reaction Type | Conditions | Yield | Ref. |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 86–90% | |
| CuAAC | CuI/Phen, CH₃CN, 65°C | 70–78% | |
| Suzuki–Miyaura Coupling | Pd(OAc)₂, K₂CO₃, THF/H₂O | 82–91% | |
| Esterification | EDC, DMAP, CH₂Cl₂ | 35–59% |
Table 2. Biological Activity of Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Ref. |
|---|---|---|---|
| 1-Cyclohexyl-4-CF₃-triazole | c-Met Kinase | 5 nM | |
| 1-Cyclohexyl-triazole-carboxamide | SDH | 0.005 µM |
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold in the development of new pharmaceuticals. Its structure allows for the modification of functional groups, which can enhance biological activity against various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance, compounds that incorporate this triazole structure have shown selective inhibition of c-Met kinases, which are often overexpressed in certain cancers. A notable example is the compound PF-04217903, which demonstrated an IC50 value of 0.005 µM against c-Met kinases, making it a promising candidate for cancer therapy .
Antibacterial Properties
Research has demonstrated that compounds containing the benzo[d][1,2,3]triazole moiety possess antibacterial activity. For example, derivatives have been synthesized that showed remarkable selectivity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents at various positions on the triazole ring has been linked to enhanced antibacterial efficacy .
Material Science
In material science, 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has been explored for its potential as a corrosion inhibitor and in polymer applications.
Corrosion Inhibition
Studies have shown that benzo[d][1,2,3]triazole derivatives can effectively inhibit corrosion in metals by forming protective layers. The compound's ability to adsorb onto metal surfaces enhances its protective qualities against corrosive environments .
Polymer Additives
The incorporation of triazole compounds into polymers has been investigated to improve their thermal stability and mechanical properties. The presence of the triazole ring can enhance the polymer's resistance to degradation under various environmental conditions .
Agricultural Applications
The agricultural sector has also benefited from the applications of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole.
Pesticidal Activity
Research indicates that derivatives of this compound can exhibit pesticidal properties. They have been tested against various pests and pathogens affecting crops. The effectiveness of these compounds is attributed to their ability to disrupt biological processes in target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Pharmacophore Interactions
Biological Activity
1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, based on various research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzo[d][1,2,3]triazole derivative specifically has been studied for its potential in treating various diseases.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the triazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial enzymes such as DNA gyrase. This inhibition disrupts bacterial DNA replication and transcription processes .
Table 1: Antibacterial Activity of Triazole Derivatives
Anticancer Activity
The anticancer potential of 1-cyclohexyl-1H-benzo[d][1,2,3]triazole has been investigated in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines.
- Cell Lines Tested : Notable cell lines include HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 | 5.19 | Induces apoptosis via ROS generation | |
| MCF-7 | 4.76 | Inhibition of proliferation and migration | |
| A549 | 7.13 | Apoptotic cell death induction |
Other Biological Activities
In addition to antibacterial and anticancer properties, triazole derivatives have been explored for other pharmacological effects:
- Antiviral Activity : Some triazoles have shown promise as antiviral agents against HIV and other viruses .
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study evaluated a series of triazole-containing compounds against multidrug-resistant cancer cells. The results showed enhanced cytotoxicity compared to standard treatments .
- Antibacterial Efficacy Evaluation : Another study focused on the antibacterial properties of substituted benzo[d][1,2,3]triazoles against resistant strains like MRSA and demonstrated significant efficacy .
Q & A
Q. What are the common synthetic routes for 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole, and how can reaction yields be optimized?
The synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous triazoles are synthesized via one-pot reactions using NaOH as a base, achieving yields >65% through optimized stoichiometry and reflux conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
- Catalyst use : Bases like NaOH or KCO facilitate deprotonation and ring closure.
- Temperature control : Reflux (80–100°C) improves reaction kinetics.
Yield optimization may involve post-reaction crystallization (e.g., water-ethanol mixtures) .
Q. What experimental techniques are critical for characterizing 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent placement and cyclohexyl integration .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1500 cm) .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects (e.g., bond angles in the triazole ring) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. How does solvent polarity affect the solubility and stability of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?
Solubility is highly solvent-dependent:
Advanced Research Questions
Q. How can contradictions in synthetic protocols for 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole derivatives be resolved?
Discrepancies in yields or purity often arise from:
- Reagent purity : Impurities in starting materials (e.g., 1H-benzo[d][1,2,3]triazole) reduce cyclization efficiency. Use HPLC-grade reagents .
- Reaction time : Extended reflux (>24 hrs) may degrade products; monitor via TLC.
- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves byproducts .
Comparative studies using DFT calculations (e.g., B3LYP/6-311G+(d,p)) can predict optimal pathways .
Q. What role do DFT calculations play in analyzing the electronic structure of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole?
Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with photostability .
- Charge distribution : Negative charge localization on triazole N-atoms enhances electrophilic substitution reactivity .
- Non-covalent interactions : Van der Waals forces between cyclohexyl and aromatic rings influence crystal packing .
Q. How do substituents on the triazole ring influence biological activity in structure-activity relationship (SAR) studies?
Substituent effects are evaluated via:
Q. What methodologies identify biological targets of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole derivatives?
Approaches include:
- Molecular docking : AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450, IC ~2 µM) .
- Enzyme inhibition assays : Monitor activity loss in presence of the compound (e.g., β-lactamase inhibition via UV-Vis kinetics) .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein denaturation .
Q. What advanced purification techniques are recommended for isolating 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole from complex mixtures?
High-purity isolation (>98%) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
